molecular formula C9H7N3O2 B2366203 4-Oxo-3,4-dihydrophthalazine-1-carboxamide CAS No. 59908-31-5

4-Oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B2366203
CAS No.: 59908-31-5
M. Wt: 189.174
InChI Key: XQNFQMWCZMSUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxamide typically involves the reaction of phthalic anhydride with hydrazine hydrate to form 3,4-dihydrophthalazine-1,4-dione. This intermediate is then reacted with ammonium carbonate to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Oxo-3,4-dihydrophthalazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • N-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
  • Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate
  • 4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Comparison: 4-Oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific structure and reactivity. Compared to its analogs, it exhibits distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-oxo-3H-phthalazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8(13)7-5-3-1-2-4-6(5)9(14)12-11-7/h1-4H,(H2,10,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNFQMWCZMSUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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